molecular formula C14H9FN2O2 B13148288 N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide CAS No. 521272-34-4

N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide

Cat. No.: B13148288
CAS No.: 521272-34-4
M. Wt: 256.23 g/mol
InChI Key: GDMGGPRZINANDJ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide typically involves the reaction of 4-cyanophenylamine with 5-fluoro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the nitro group may produce 4-aminophenyl-5-fluoro-2-hydroxybenzamide.

Scientific Research Applications

N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzoic acid
  • N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzylamine
  • N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzyl alcohol

Uniqueness

N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of both a cyanophenyl group and a fluorine atom, which confer distinct chemical properties. These features make it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials.

Properties

CAS No.

521272-34-4

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C14H9FN2O2/c15-10-3-6-13(18)12(7-10)14(19)17-11-4-1-9(8-16)2-5-11/h1-7,18H,(H,17,19)

InChI Key

GDMGGPRZINANDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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